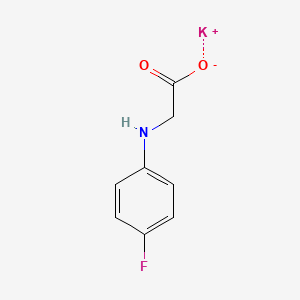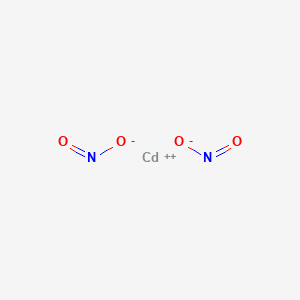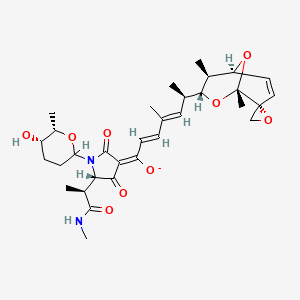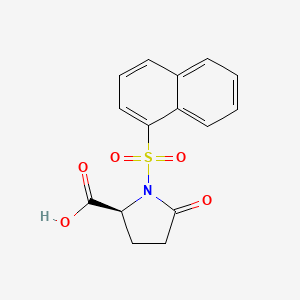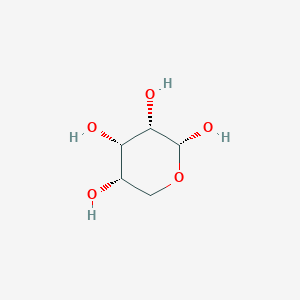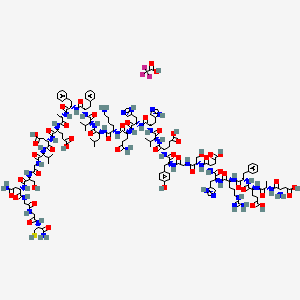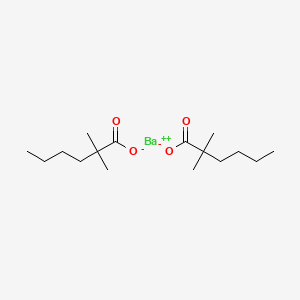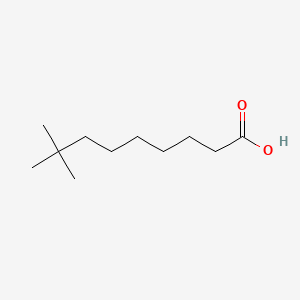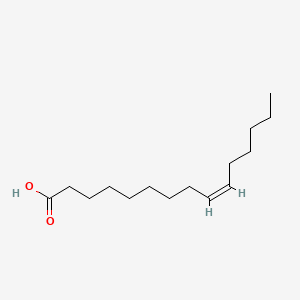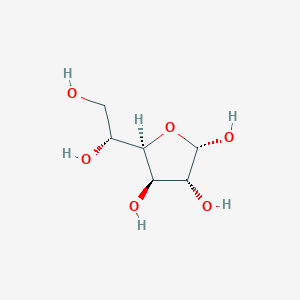
alpha-D-glucofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-glucofuranose: is a cyclic form of glucose, specifically a five-membered ring structure known as a furanose. It is one of the many isomers of glucose, which can exist in equilibrium between its open-chain form and various cyclic forms. The alpha designation indicates the orientation of the hydroxyl group attached to the anomeric carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-D-glucofuranose can be synthesized through the polymerization of sugar-based monomers. A common method involves the use of a free-radical polymerization technique in the presence of benzoyl peroxide as an initiator . Another approach includes the reaction of acetone with glucose in the presence of sulfuric acid as a catalyst to form isopropylidene derivatives .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of glucose from natural sources, followed by chemical modification to achieve the desired furanose form. The process typically includes steps such as hydrolysis, isomerization, and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Alpha-D-glucofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form hemiacetals and acetals through reactions with alcohols and aldehydes .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reactions with halogens or other nucleophiles can lead to substitution products.
Major Products: The major products formed from these reactions include different derivatives of glucose, such as glucosides, gluconic acid, and various substituted glucose compounds.
Scientific Research Applications
Alpha-D-glucofuranose has a wide range of applications in scientific research:
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme interactions.
Industry: It is utilized in the production of various pharmaceuticals, food additives, and biodegradable materials.
Mechanism of Action
The mechanism of action of alpha-D-glucofuranose involves its ability to form cyclic hemiacetals and acetals, which play a crucial role in its reactivity and interactions with other molecules. The compound can interact with specific enzymes and receptors, influencing metabolic pathways and biochemical processes .
Comparison with Similar Compounds
Alpha-D-mannofuranose: Another furanose form of a hexose sugar, differing in the orientation of the hydroxyl groups.
Beta-D-glucofuranose: The beta anomer of D-glucofuranose, with a different orientation of the hydroxyl group at the anomeric carbon.
Alpha-D-glucopyranose:
Uniqueness: Alpha-D-glucofuranose is unique due to its five-membered ring structure, which imparts distinct chemical and physical properties compared to its pyranose counterparts.
Properties
CAS No. |
36468-84-5 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5-,6+/m1/s1 |
InChI Key |
AVVWPBAENSWJCB-UKFBFLRUSA-N |
Isomeric SMILES |
C([C@H]([C@@H]1[C@@H]([C@H]([C@H](O1)O)O)O)O)O |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


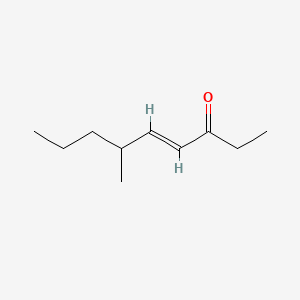
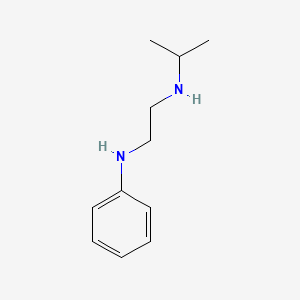
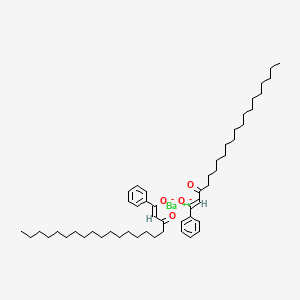
![tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate](/img/structure/B12644413.png)
